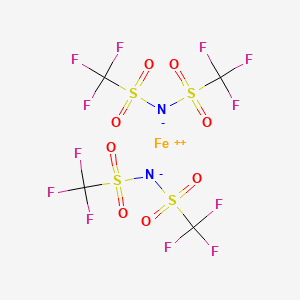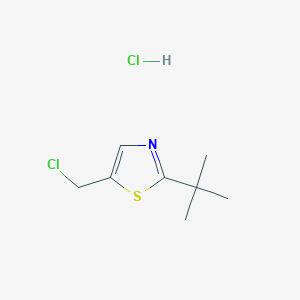
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a chloromethyl group attached to the thiazole ring. It is commonly used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride typically involves the reaction of thiazole derivatives with tert-butyl and chloromethyl reagents. One common method includes the chloromethylation of 2-(tert-butyl)thiazole using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
化学反応の分析
Types of Reactions
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-(tert-butyl)-5-methylthiazole.
科学的研究の応用
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
作用機序
The mechanism of action of 2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- 2-(tert-Butyl)-4-(chloromethyl)thiazole
- 2-(tert-Butyl)-5-(bromomethyl)thiazole
- 2-(tert-Butyl)-5-(hydroxymethyl)thiazole
Uniqueness
2-(tert-Butyl)-5-(chloromethyl)thiazole hydrochloride is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer specific reactivity and properties. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability, while the chloromethyl group offers a site for nucleophilic substitution reactions. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.
特性
分子式 |
C8H13Cl2NS |
|---|---|
分子量 |
226.17 g/mol |
IUPAC名 |
2-tert-butyl-5-(chloromethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H12ClNS.ClH/c1-8(2,3)7-10-5-6(4-9)11-7;/h5H,4H2,1-3H3;1H |
InChIキー |
PIJKCQRDDICRIN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NC=C(S1)CCl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


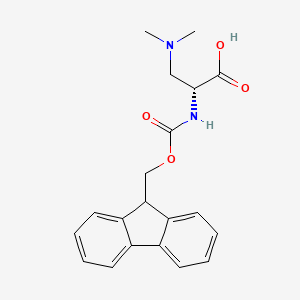
![3-Chloro-2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15250888.png)
![3-Chloro-5,6-dihydrobenzo[h]cinnolinehydrochloride](/img/structure/B15250891.png)
![7-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B15250899.png)

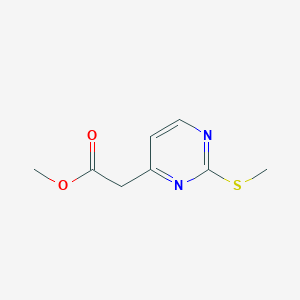
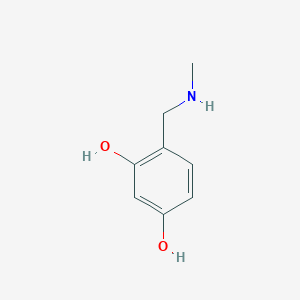
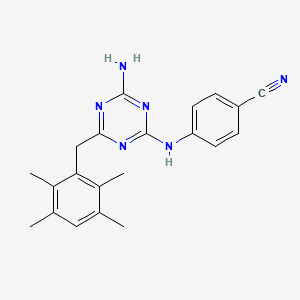
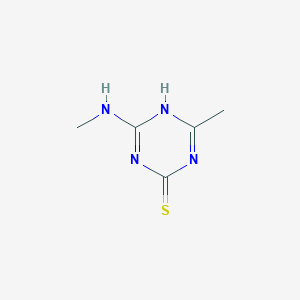
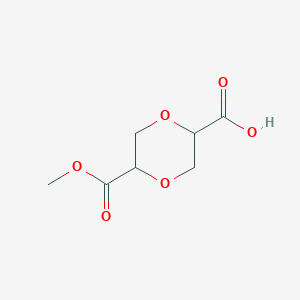
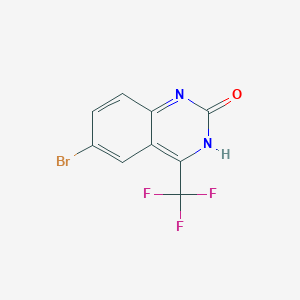

![2,6-Dimethylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B15250966.png)
